3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide
Overview
Description
The compound “3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide” is a chemical with the linear formula C17H17N3O2 . It has a molecular weight of 295.344 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a bromo-phenyl group, a dimethylamino group, a cyano group, and a furylmethyl group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cyanoacetamides are known to be versatile reactants. The carbonyl and cyano functions of these compounds can react with common bidentate reagents to form a variety of heterocyclic compounds .Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that many cyanoacetamide derivatives have been reported to exhibit diverse biological activities . Additionally, further studies could explore its reactivity and potential uses in the synthesis of heterocyclic compounds .
Properties
IUPAC Name |
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-21(2)16-6-5-12(9-15(16)18)8-13(10-19)17(22)20-11-14-4-3-7-23-14/h3-9H,11H2,1-2H3,(H,20,22)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFKJYJQCYJPIF-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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